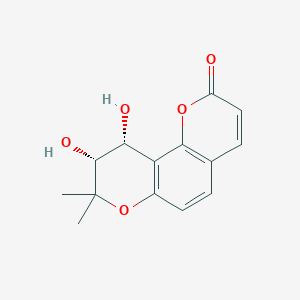

(+)-cis-Khellactone

Description

See also: Visnaga daucoides fruit (part of).

Structure

3D Structure

Properties

IUPAC Name |

(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQUNNSKMWIKJ-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15645-11-1, 24144-61-4 | |

| Record name | Khellactone, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khellactone, cis-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KHELLACTONE, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KHELLACTONE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-cis-Khellactone: Natural Sources, Isolation, and Biological Activity

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and key biological activities of this compound. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring pyranocoumarin (B1669404) predominantly found in plant species belonging to the Apiaceae family, notably within the Peucedanum and Angelica genera. These plants have a history of use in traditional medicine, and their bioactive constituents are a subject of ongoing scientific investigation.

Table 1: Principal Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Peucedanum japonicum Thunb. | Apiaceae | Roots | [1] |

| Peucedanum praeruptorum Dunn | Apiaceae | Roots | |

| Angelica amurensis | Apiaceae | Rhizomes | |

| Angelica purpuraefolia | Apiaceae | Not Specified | |

| Seseli devenyense Simonk | Apiaceae | Fruits |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by multi-step chromatographic purification. The following protocol is a detailed methodology for its isolation from the roots of Peucedanum japonicum.

Experimental Protocol: Isolation from Peucedanum japonicum Roots

This protocol is based on established methodologies for the extraction and purification of khellactones.

2.1.1. Extraction

-

Preparation of Plant Material: The roots of Peucedanum japonicum are collected, washed, air-dried, and then ground into a coarse powder.

-

Solvent Extraction: The powdered root material (e.g., 3 kg) is extracted with ethanol (B145695) (e.g., 18 L) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (e.g., 120 g).

2.1.2. Solvent Partitioning

-

The concentrated crude extract is suspended in distilled water (e.g., 7 L).

-

The aqueous suspension is then successively partitioned with n-hexane and ethyl acetate (B1210297). This separates compounds based on their polarity.

-

The resulting n-hexane and ethyl acetate fractions are concentrated under reduced pressure. The this compound is typically found in the more polar ethyl acetate fraction.

2.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (e.g., 60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

-

-

C-18 Reverse-Phase Column Chromatography: The pooled fractions from the silica gel column are further purified using C-18 reverse-phase column chromatography for higher purity.

-

Stationary Phase: C-18 bonded silica gel.

-

Mobile Phase: A gradient of methanol (B129727) and water is typically employed.

-

Final Product: Fractions containing pure this compound are combined and concentrated to yield the final product. The purity of the isolated compound can be expected to be over 96%.

-

Experimental Workflow

Figure 1: Experimental workflow for the isolation of this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound in plant extracts and purified samples.

HPLC Parameters

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference(s) |

| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) | |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with 0.1% phosphoric acid) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV detector at 330 nm | |

| Purity | >96% for isolated compound |

Biological Activity and Signaling Pathway

This compound exhibits significant biological activities, with its anti-inflammatory properties being of particular interest.

Anti-inflammatory Mechanism

This compound has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH). The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. This action subsequently modulates downstream inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

Key Quantitative Data on Biological Activity:

Table 3: Bioactivity Data for cis-Khellactone

| Activity | Target/Assay | Value | Reference(s) |

| sEH Inhibition (IC₅₀) | Soluble Epoxide Hydrolase | 3.1 ± 2.5 µM | [2] |

| sEH Inhibition (kᵢ) | Soluble Epoxide Hydrolase | 3.5 µM | [2] |

| Antiplasmodial Activity (IC₅₀) | P. falciparum D10 strain (for (+)-4'-Decanoyl-cis-khellactone) | 1.5 µM | |

| Antiplasmodial Activity (IC₅₀) | P. falciparum D10 strain (for (+)-3'-decanoyl-cis-khellactone) | 2.4 µM |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of anti-inflammatory action of this compound.

Figure 2: Anti-inflammatory signaling pathway of this compound.

Pathway Description: this compound inhibits soluble epoxide hydrolase (sEH), preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). Elevated levels of EETs inhibit the IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This keeps NF-κB in its inactive state in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Conclusion

This compound, readily available from various plant sources, can be isolated and purified to a high degree using standard phytochemical techniques. Its potent and specific inhibitory activity against soluble epoxide hydrolase makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed methodologies and pathway information provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

- 1. Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of (+)-cis-Khellactone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones, a distinct class of angular-type pyranocoumarins, have garnered significant attention in the field of medicinal chemistry. Naturally occurring predominantly in plants of the Peucedanum and Angelica genera, these compounds serve as valuable scaffolds for the synthesis of novel therapeutic agents.[1][2] The (+)-cis-khellactone stereoisomer, in particular, and its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antiviral effects.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and elucidated mechanisms of action to support ongoing research and drug development efforts.

Anticancer and Cytotoxic Activities

A significant body of research has focused on the cytotoxic potential of this compound derivatives against various human cancer cell lines. The primary mechanism of action for the most potent of these compounds involves the induction of apoptosis through the intrinsic, mitochondria-mediated pathway.[3]

Quantitative Cytotoxicity Data

The cytotoxic effects of various derivatives have been quantified, primarily through the determination of IC50 values, which represent the concentration required to inhibit 50% of cell growth.

| Compound/Derivative | Target Cell Line | IC50 Value (μM) | Reference |

| (+)-4′-Decanoyl-cis-khellactone | HCT116 (Colon Cancer) | 306 | [5] |

| (+)-3′-Decanoyl-cis-khellactone | HCT116 (Colon Cancer) | 351 | [5] |

| (+)-4′-Decanoyl-cis-khellactone | DLD1 (Colon Cancer) | 236 | [5] |

| (+)-3′-Decanoyl-cis-khellactone | DLD1 (Colon Cancer) | 395 | [5] |

| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3a (tigloyl group) | HEPG-2 (Liver Carcinoma) | 8.51 | [6][7] |

| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3a (tigloyl group) | SGC-7901 (Gastric Carcinoma) | 29.65 | [6][7] |

| 4-Methoxy-(3′S,4′S)-(−)-cis-khellactone derivative 12e | HEPG-2 (Liver Carcinoma) | 6.1 | [1][3] |

| 4-Methoxy-(3′S,4′S)-(−)-cis-khellactone derivative 12e | SGC-7901 (Gastric Carcinoma) | 9.2 | [1][3] |

| 4-Methoxy-(3′S,4′S)-(−)-cis-khellactone derivative 12e | LS174T (Colon Carcinoma) | 7.5 | [3] |

Mechanism of Action: Intrinsic Apoptosis Pathway

Studies on highly active derivatives, such as compound 12e , reveal a clear mechanism involving the induction of apoptosis in cancer cells. This process is initiated by the dissipation of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic cascade. The loss of MMP leads to the sequential activation of caspase-9, an initiator caspase, followed by the activation of caspase-3, an executioner caspase, ultimately resulting in programmed cell death.[3]

Caption: Intrinsic apoptosis pathway induced by cis-khellactone derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6][7]

-

Cell Seeding: Plate human cancer cells (e.g., HEPG-2, SGC-7901) in 96-well plates at a density of 5×10³ to 1×10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the khellactone (B107364) derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Cell Treatment: Treat cells with the khellactone derivative at its approximate IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory and Immunomodulatory Activities

Derivatives of cis-khellactone have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as NF-κB and MAPK, and by inhibiting the enzyme soluble epoxide hydrolase (sEH).[2][8][9]

Quantitative Anti-inflammatory Data

| Compound | Assay / Target | Activity | Concentration | Reference |

| (-)-cis-Khellactone | Soluble Epoxide Hydrolase (sEH) | IC50 = 3.1 µM; Ki = 3.5 µM | N/A | [2] |

| Disenecionyl cis-khellactone (DK) | NO Production Inhibition (LPS-stimulated RAW264.7) | Significant reduction | 12.5-100 µM | [8] |

| (-)-cis-Khellactone | NO Production Inhibition (LPS-stimulated RAW264.7) | Significant reduction | 50-100 µM | [2] |

| Disenecionyl cis-khellactone (DK) | Cytokine (TNF-α, IL-1β, IL-6) Reduction | Significant reduction | 12.5-100 µM | [8][9] |

| cis-Khellactone | Cytokine (IL-23, TNF-α, IL-1β, IL-6) Reduction (Psoriatic Skin Model) | Significant reduction | N/A | [1] |

Mechanisms of Action

In models using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells), disenecionyl cis-khellactone (DK) effectively suppresses the inflammatory cascade. It inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs) like p38 and JNK.[8][9] Furthermore, it prevents the activation and nuclear translocation of the transcription factor NF-κB.[9] The inhibition of these pathways leads to the downregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6).[8][9]

Caption: Inhibition of LPS-induced inflammation by disenecionyl cis-khellactone.

In an imiquimod-induced mouse model of psoriasis, cis-khellactone was found to ameliorate skin inflammation. It specifically decreases the infiltration of dermal macrophages and reduces the activation of NF-κB p65 within these cells. The underlying mechanism involves the promotion of autophagy in pro-inflammatory macrophages, which shifts their phenotype and suppresses the production of cytokines like IL-23, TNF-α, and IL-1β.[1]

Caption: Autophagy-dependent anti-psoriatic mechanism of cis-khellactone.

Experimental Protocols

This assay measures nitrite (B80452), a stable product of NO, in cell culture supernatants.[2]

-

Cell Culture and Treatment: Seed RAW264.7 macrophages in a 96-well plate. Pre-treat cells with khellactone derivatives for 1-2 hours, then stimulate with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines.[8]

-

Sample Collection: Collect cell culture supernatants after treatment as described above.

-

Assay Procedure: Perform the ELISA according to the manufacturer's kit instructions for the specific cytokine (e.g., TNF-α, IL-6). This typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, adding an enzyme-linked secondary antibody, and finally adding a substrate to produce a measurable color change.

-

Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Anti-HIV Activity

Certain (3'R,4'R)-(+)-cis-khellactone derivatives have emerged as exceptionally potent inhibitors of HIV-1 replication. Structure-activity relationship (SAR) studies have shown that the stereochemistry at the 3' and 4' positions, along with specific substitutions on both the khellactone core and the ester side chains, are critical for potent anti-HIV activity.[4]

Quantitative Anti-HIV Data

The di-O-(S)-camphanoyl derivative (DCK) and its analogues are particularly noteworthy.

| Compound | Target Cell Line | EC50 (µM) | Therapeutic Index (TI) | Reference |

| 3-Methyl-DCK analogue (7) | H9 Lymphocytes | < 0.0000525 | > 2,150,000 | [4] |

| 4-Methyl-DCK analogue (8) | H9 Lymphocytes | < 0.0000525 | > 2,150,000 | [4] |

| 5-Methyl-DCK analogue (9) | H9 Lymphocytes | < 0.0000525 | > 2,150,000 | [4] |

| AZT (Zidovudine) | H9 Lymphocytes | ~0.005 | ~20,000 | [4] |

EC50: 50% effective concentration for inhibiting HIV-1 replication. TI = CC50/EC50.

The results indicate that methyl-substituted DCK analogues are significantly more potent and have a much higher therapeutic index than the established anti-HIV drug AZT in the same assay system.[4]

Other Biological Activities

In addition to the major activities detailed above, this compound and its derivatives have been evaluated for other pharmacological effects.

Summary of Other Activities

| Activity | Compound(s) | Target/Assay | Quantitative Data | Reference |

| Antiplasmodial | (+)-4′-Decanoyl-cis-khellactone | P. falciparum (D10 strain) | IC50 = 1.5 µM | [5] |

| Antiplasmodial | (+)-3′-Decanoyl-cis-khellactone | P. falciparum (D10 strain) | IC50 = 2.4 µM | [5] |

| MDR Reversal | (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK) | P-glycoprotein (Pgp) ATPase | Non-competitive inhibition | [10] |

| Antifungal | Lindenanolide lactone derivatives | Cryptococcus neoformans | MIC = 62.5 µg/mL | [5] |

| Antifungal | Lindenanolide lactone derivatives | Candida albicans | MIC = 125 µg/mL | [5] |

Synthesis and Methodologies Overview

The generation of novel this compound derivatives is crucial for exploring structure-activity relationships and developing lead compounds.

General Synthesis Workflow

A common strategy involves the asymmetric dihydroxylation of a seselin (B192379) precursor to establish the key (3'S,4'S) or (3'R,4'R) stereochemistry of the cis-diol core. This khellactone core is then esterified with various organic acids to produce a library of derivatives.[6]

Caption: General workflow for the synthesis of cis-khellactone derivatives.

Key Experimental Protocols

For clarity and ease of access, the key methodologies cited throughout this guide are summarized below.

-

Cytotoxicity/Cell Viability: MTT Assay (See Section 1.3.1)

-

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry (See Section 1.3.2)

-

Anti-inflammatory Screening: Nitric Oxide Assay via Griess Test (See Section 2.3.1)

-

Cytokine Quantification: ELISA (See Section 2.3.2)

-

Protein Expression Analysis: Western Blotting for key proteins like caspases, iNOS, COX-2, and phosphorylated forms of MAPKs and NF-κB is a standard technique used in these studies.[3][8] The general procedure involves protein extraction, SDS-PAGE separation, transfer to a membrane, incubation with primary and secondary antibodies, and chemiluminescent detection.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and multifaceted biological activities, particularly in the realms of oncology, inflammation, and virology. The anticancer agents function primarily through the induction of the intrinsic apoptosis pathway, while the anti-inflammatory effects are mediated by the suppression of crucial signaling cascades like NF-κB and MAPK. Furthermore, specific analogues have shown anti-HIV potency that far exceeds that of some established drugs. The continued exploration of this chemical space, guided by the quantitative structure-activity relationship data and mechanistic insights presented herein, holds significant potential for the discovery of next-generation clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]

- 6. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone, a derivative of (+/-)-praeruptorin A, reverses P-glycoprotein mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (+)-cis-Khellactone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (+)-cis-Khellactone and its derivatives in cancer cells. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Executive Summary

This compound, a naturally occurring pyranocoumarin, and its derivatives have demonstrated significant anti-cancer properties in various preclinical studies. The primary mechanisms of action identified to date include the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the induction of autophagy. These compounds exhibit a dose-dependent effect, with lower concentrations typically inhibiting cell proliferation and higher concentrations inducing programmed cell death. While the direct interaction of this compound with immune checkpoint pathways such as PD-1/PD-L1 and the STAT3 signaling pathway has not been definitively established in the reviewed literature, its impact on fundamental cellular processes highlights its potential as a promising scaffold for the development of novel anti-cancer therapeutics.

Data Presentation: Cytotoxicity of Khellactone (B107364) Derivatives

The following table summarizes the available quantitative data on the cytotoxic effects of various khellactone derivatives on different cancer cell lines. It is important to note that specific IC50 values for this compound are not consistently reported across the literature; therefore, data for closely related derivatives are presented to provide a comparative overview.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | HEPG-2 | Human Liver Carcinoma | 8.51 ± 1.23 | [1] |

| SGC-7901 | Human Gastric Carcinoma | 29.65 ± 2.11 | [1] | |

| LS174T | Human Colon Carcinoma | 15.32 ± 1.58 | [1] | |

| 4-methoxy-substituted (-)-cis-khellactone (12e) | HEPG-2 | Human Liver Carcinoma | 6.1 - 9.2 | |

| (-)-cis-Khellactone | sEH (soluble epoxide hydrolase) | - | 3.1 ± 2.5 | [2] |

Note: The data for 4-methoxy-substituted (-)-cis-khellactone (12e) is presented as a range as reported in the source. The IC50 value for (-)-cis-Khellactone is for its inhibitory effect on the sEH enzyme, which is relevant to its anti-inflammatory and potential anti-cancer activity.

Core Mechanisms of Action

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells.

-

Dual Pathway Activation: Studies on (+)-4'-decanoyl-cis-khellactone have shown that it induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[3]. In contrast, (+)-3'-decanoyl-cis-khellactone appears to act primarily through the intrinsic pathway[3].

-

Caspase-Dependent Apoptosis: The apoptotic process initiated by these compounds is caspase-dependent[3]. Western blot analyses have shown an increase in the percentage of apoptotic cells in a time-dependent manner upon treatment with khellactone derivatives[3].

-

Mitochondrial Involvement: cis-Khellactone has been shown to decrease the mitochondrial membrane potential (MMP) and increase the levels of reactive oxygen species (ROS) in cancer cells[4]. Furthermore, it induces the translocation of pro-apoptotic proteins BAX and BAK to the mitochondria, which facilitates the release of cytochrome c and subsequent activation of the caspase cascade[4].

Cell Cycle Arrest

At lower concentrations, this compound derivatives have been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest.

-

S/G2 Phase Arrest: Treatment of MDA-MB-231 breast cancer cells with 10 μg/ml of (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone resulted in cell cycle arrest in the S/G2 phase[3]. This prevents the cells from proceeding to mitosis, thereby halting their proliferation.

Induction of Autophagy and Necroptosis

In addition to apoptosis, cis-khellactone has been found to induce other forms of programmed cell death at higher concentrations.

-

Multiple Programmed Death Pathways: Western blot analysis has revealed that cis-khellactone can induce apoptosis, autophagy-mediated cell death, and necrosis/necroptosis in cancer cells[4]. This multi-faceted cell-killing ability makes it a compound of significant interest.

Signaling Pathways and Molecular Interactions

The anti-cancer effects of this compound and its derivatives are orchestrated through a complex network of signaling pathways.

Apoptosis Signaling Pathway

The diagram below illustrates the proposed mechanism of apoptosis induction by khellactone derivatives, highlighting the involvement of both intrinsic and extrinsic pathways.

Cell Cycle Regulation

The diagram below illustrates the logical flow of how khellactone derivatives induce cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on khellactones, which can be adapted for specific experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

This compound or its derivatives

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to analyze the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle regulators.

Materials:

-

Treated and control cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse the cells in a suitable buffer and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Experimental Workflow for Investigating this compound's Anti-Cancer Effects

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel anti-cancer compound like this compound.

Conclusion and Future Directions

This compound and its derivatives have emerged as a promising class of natural compounds with potent anti-cancer activities. Their ability to induce multiple forms of programmed cell death and to halt cell cycle progression in cancer cells underscores their therapeutic potential. The detailed mechanisms, particularly the upstream signaling events and the direct molecular targets, are still under investigation.

Future research should focus on:

-

Determining specific IC50 values for this compound across a broader panel of cancer cell lines to establish a more comprehensive cytotoxicity profile.

-

Identifying the direct molecular targets of this compound to better understand its mode of action.

-

Investigating the potential immunomodulatory effects of this compound, including any potential interactions with pathways like PD-1/PD-L1 and STAT3, to explore its utility in combination with immunotherapy.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound in the fight against cancer.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-cis-Khellactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Khellactone is a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest within the scientific community due to its diverse and promising pharmacological activities. As a member of the coumarin (B35378) family, it shares a core benzopyrone structure but possesses a unique cis-fused dihydroxydimethyl-dihydropyran ring that contributes to its distinct biological profile.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is an oily substance, although some of its derivatives have been reported as white solids.[3][4] Its fundamental physical and chemical properties are essential for its handling, formulation, and analysis in a research and development setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₅ | [1][2] |

| Molecular Weight | 262.26 g/mol | [1][2] |

| Appearance | Oily | [3] |

| CAS Number | 15645-11-1 | [1] |

| Optical Rotation [α]ᴅ²² | +16.0° (c 0.001, CDCl₃) | [3] |

| Solubility | Soluble in DMSO | Inferred from multiple sources |

Note: The optical rotation value is reported for the (-) enantiomer as -16.0°; therefore, the value for the (+) enantiomer is the equal and opposite. A specific melting point and boiling point for this compound have not been definitively reported in the literature, likely due to its oily nature. Derivatives of cis-khellactone, however, have been synthesized as solids with reported melting points.[4]

Table 2: Spectral Data of (-)-cis-Khellactone

The following spectral data has been reported for the enantiomer, (-)-cis-Khellactone, and provides a reference for the characterization of the this compound.

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δc (ppm) |

| 7.66 (d, J = 9.5 Hz, 1H) | 161.3 (C-2) |

| 7.32 (d, J = 8.6 Hz, 1H) | 156.5 (C-7) |

| 6.79 (d, J = 8.6 Hz, 1H) | 154.6 (C-9) |

| 6.25 (d, J = 9.5 Hz, 1H) | 144.5 (C-4) |

| 5.19 (d, J = 4.9 Hz, 1H) | 128.7 (C-5) |

| 3.85 (s, 1H) | 115.0 (C-6) |

| 1.45 (s, 3H) | 112.3 (C-10) |

| 1.41 (s, 3H) | 112.1 (C-8) |

| 111.0 (C-3) | |

| 79.1 (C-2′) | |

| 71.1 (C-3′) | |

| 61.1 (C-4′) | |

| 25.1 (C-CH₃) | |

| 21.7 (C-CH₃) | |

| Source: [3][5] |

Experimental Protocols

Isolation of (-)-cis-Khellactone from Peucedanum japonicum Roots

(-)-cis-Khellactone has been successfully isolated from the roots of Peucedanum japonicum. The general procedure involves extraction, partitioning, and chromatographic purification.

Protocol:

-

Extraction: The dried and powdered roots of P. japonicum are extracted with ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a concentrated extract.[3]

-

Partitioning: The crude extract is suspended in distilled water and successively partitioned with n-hexane and ethyl acetate (B1210297). The ethyl acetate fraction, which contains the coumarins, is collected and concentrated.[3]

-

Chromatography: The ethyl acetate fraction is subjected to open column chromatography on silica (B1680970) gel and C-18 columns to isolate (-)-cis-khellactone. The specific eluents and gradient systems would be optimized based on the separation profile monitored by thin-layer chromatography (TLC).[3]

Characterization of this compound

A standard workflow for the characterization of a purified natural product like this compound involves a combination of spectroscopic and spectrometric techniques to elucidate its structure and confirm its purity.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish connectivity. Samples are typically dissolved in a deuterated solvent such as CDCl₃.[3][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information. Electrospray ionization (ESI) is a common ionization technique for coumarins.[3][7]

-

Optical Rotation: The specific rotation is measured using a polarimeter to determine the enantiomeric nature of the compound. The sample is dissolved in a suitable solvent (e.g., CDCl₃) at a known concentration.[3]

Biological Activities and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial effects. These activities are often linked to the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

cis-Khellactone has been shown to exhibit anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][9] This effect is, at least in part, mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. cis-Khellactone has been suggested to inhibit NF-κB activation, potentially by interfering with the IKK complex or the degradation of IκB.[10][11][12]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the expression of inflammatory mediators. Some khellactone derivatives have been shown to suppress the phosphorylation of p38 and JNK, thereby inhibiting the MAPK pathway.[10][11]

Induction of Autophagy

cis-Khellactone has also been reported to induce autophagy, a cellular process of self-degradation that plays a role in removing damaged organelles and proteins.[9] The induction of autophagy by cis-khellactone has been linked to its anti-cancer effects. The precise mechanism by which it induces autophagy is still under investigation but may involve the modulation of key autophagy-regulating proteins such as Beclin-1 and LC3.[9]

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. This technical guide has summarized the current knowledge of its physical and chemical properties, provided an overview of experimental protocols for its study, and detailed its interactions with key cellular signaling pathways. As research in this area continues, a deeper understanding of the structure-activity relationships and mechanisms of action of this compound and its derivatives will undoubtedly pave the way for new drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Khellactone, cis-(-)- | C14H14O5 | CID 11097348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Khellactone, cis-(+)- | C14H14O5 | CID 455821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Khellactones: A Comprehensive Technical Guide to Their Discovery, History, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones, a class of pyranocoumarins, have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Initially isolated from plants of the Apiaceae family, these natural products have garnered considerable attention for their potent anti-HIV, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of khellactones, their synthesis, and their diverse applications in medicinal chemistry. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support researchers in the field of drug discovery and development.

Discovery and Natural Sources

Khellactones were first discovered as natural constituents of plants from the Apiaceae family, notably from the genera Angelica and Peucedanum.[4][5] Seminal work led to the isolation of various khellactone (B107364) derivatives from species such as Angelica purpuraefolia, Peucedanum praeruptorum, and Peucedanum japonicum.[4][5][6] These compounds are characterized by a pyran ring fused to a coumarin (B35378) core and exist as different stereoisomers, with the cis- and trans-isomers showing distinct biological activities.[7][8] The isolation of these compounds is typically achieved through solvent extraction of the plant material, followed by chromatographic separation techniques.[9]

Medicinal Chemistry and Biological Activities

The unique chemical structure of khellactones has made them attractive targets for synthetic modification to explore their therapeutic potential. This has led to the development of numerous derivatives with enhanced potency and selectivity for various biological targets.

Anti-HIV Activity

A significant breakthrough in khellactone research was the discovery of their potent anti-HIV activity.[10] The derivative 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) and its analogues have shown remarkable inhibitory activity against HIV-1 replication.[5][10] Structure-activity relationship (SAR) studies have revealed that the (3'R,4'R)-(+)-cis-khellactone skeleton and the (S)-(-)-camphanoyl groups at the 3'- and 4'-positions are crucial for this activity.[11] Methyl substitutions on the coumarin ring have been found to further enhance anti-HIV potency.[10]

Anticancer Activity

Khellactones have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including liver, gastric, and colon carcinomas.[1][2] For instance, certain 4-methyl-(3'S,4'S)-cis-khellactone derivatives have exhibited potent inhibitory activity, with IC50 values in the low micromolar range.[2] The proposed mechanism of their anticancer action involves the induction of cell cycle arrest and apoptosis.[4] Specifically, some derivatives have been shown to induce apoptosis through the intrinsic pathway.[1]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of khellactones. Disenecionyl cis-khellactone, isolated from Peucedanum japonicum, has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3] This anti-inflammatory effect is attributed to the inhibition of the NF-κB and MAPK signaling pathways.[3]

Other Biological Activities

Beyond their anti-HIV, anticancer, and anti-inflammatory effects, khellactones have been investigated for other therapeutic applications. These include anti-platelet aggregation activity, where they act as antagonists of the platelet-activating factor (PAF), and antiplasmodial activity against Plasmodium falciparum.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of selected khellactone derivatives.

Table 1: Anti-HIV Activity of Khellactone Derivatives

| Compound | Cell Line | EC50 (µM) | Therapeutic Index (TI) | Citation |

| Suksdorfin | H9 | 1.3 | >40 | [10] |

| DCK | H9 | 2.56 x 10⁻⁴ | 136,719 | [10] |

| 4-Methyl DCK | H9 | < 5.25 x 10⁻⁵ | > 2.15 x 10⁶ | [11] |

| 5-Methyl DCK | H9 | < 5.25 x 10⁻⁵ | > 2.15 x 10⁶ | [11] |

| 3-Hydroxymethyl-4-methyl-DCK | H9 | 0.004 | - | [9] |

| 3-Bromomethyl-4-methyl-DCK | H9 | 0.00011 | 189,600 | [9] |

Table 2: Anticancer Activity of Khellactone Derivatives

| Compound | Cell Line | IC50 (µM) | Citation |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | HEPG-2 (Human liver carcinoma) | 8.51 | [2] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | SGC-7901 (Human gastric carcinoma) | 29.65 | [2] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | LS174T (Human colon carcinoma) | - | [2] |

| (+)-4′-Decanoyl-cis-khellactone | MDA-MB-231, MCF-7, HS578T, T47D (Breast cancer) | <10 µg/ml (growth suppression) | [4] |

| (+)-3′-Decanoyl-cis-khellactone | HeLa, SiHa, C33A (Cervical cancer) | <10 µg/ml (growth suppression) | [4] |

Table 3: Antiplasmodial and Anti-inflammatory Activity of Khellactones

| Compound | Activity | Target/Cell Line | IC50/EC50 (µM) | Citation |

| (+)-4′-Decanoyl-cis-khellactone | Antiplasmodial | P. falciparum (D10 strain) | 1.5 | [12] |

| (+)-3′-Decanoyl-cis-khellactone | Antiplasmodial | P. falciparum (D10 strain) | 2.4 | [12] |

| (-)cis-Khellactone | Anti-inflammatory (sEH inhibition) | Soluble Epoxide Hydrolase | 3.1 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives

This protocol describes the asymmetric synthesis of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives.[12]

Step 1: Synthesis of 4-Methylseselin (1)

-

To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), K₂CO₃ (3.45 g, 25 mmol), and KI (1.66 g, 10 mmol) in DMF (20 mL), add excess 3-chloro-3-methyl-1-butyne (B142711) (6 mL).

-

Heat the mixture to 70–80 °C for 3–4 days.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, perform a thermal rearrangement in boiling diethylaniline to yield 4-methylseselin.[12]

Step 2: Asymmetric Dihydroxylation of 4-Methylseselin to 4-Methyl-(-)-cis-khellactone (2)

-

Dissolve 4-methylseselin in a suitable solvent system (e.g., t-BuOH/H₂O).

-

Add a chiral catalyst, such as (DHQD)₂-PYR.

-

Add an oxidant, such as K₃Fe(CN)₆ and K₂OsO₂(OH)₄.

-

Stir the reaction at room temperature until completion.

-

Purify the product by column chromatography to obtain 4-methyl-(-)-cis-khellactone.[12]

Step 3: Synthesis of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives (3a–o)

-

Dissolve 4-methyl-(-)-cis-khellactone in a suitable solvent (e.g., CH₂Cl₂).

-

Add a base (e.g., pyridine) and the corresponding acyl chloride or anhydride.

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, purify the product by column chromatography to yield the final derivative.[12]

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic activity of khellactone derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][11][15][16]

-

Cell Seeding: Seed human cancer cells (e.g., HEPG-2, SGC-7901, LS174T) in 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the khellactone derivatives for a specified period (e.g., 72 hours).[16]

-

MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate the plate at 37 °C for 1.5-4 hours.[15][16]

-

Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[1][15][16]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Anti-HIV-1 Activity Assay using TZM-bl Reporter Cells

This protocol describes the screening of khellactone derivatives for anti-HIV-1 activity using the TZM-bl cell line, which expresses CD4, CCR5, and CXCR4 and contains Tat-inducible luciferase and β-galactosidase reporter genes.[2][4][10]

-

Cell Plating: Plate TZM-bl cells in a 96-well flat-bottom plate at a concentration of 1.2 × 10⁵ cells/well and incubate for 24 hours at 37 °C.[17]

-

Compound Addition (Pre-infection): Add non-cytotoxic concentrations of the khellactone derivatives to the cells and incubate for 1 hour.[17]

-

Infection: Remove the treatment and infect the cells with HIV-1 (e.g., HIV-1IIIB for X4-tropic virus or HIV-1 BaL for R5-tropic virus) at a specific concentration (e.g., 10 ng/mL of p24).[17]

-

Compound Addition (Post-infection): After 3 hours, remove the virus, wash the cells, and add the khellactone derivative dilutions again.[17]

-

Incubation and Lysis: Incubate the plates for 48 hours. After incubation, lyse the cells to measure luciferase activity.

-

Luciferase Measurement: Measure the luciferase activity using a luminometer. The reduction in relative light units (RLUs) in the presence of the compound compared to the virus control indicates antiviral activity.[2][10]

-

Data Analysis: Calculate the percentage of inhibition and determine the EC50 value, which is the concentration of the compound that reduces viral infection by 50%.[17]

Signaling Pathway Visualizations

The anti-inflammatory effects of khellactones are mediated through the inhibition of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Caption: Khellactones inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Caption: Khellactones suppress the MAPK pathway by inhibiting the phosphorylation of p38 and JNK.

Conclusion

Khellactones represent a versatile and promising class of natural products with significant potential in medicinal chemistry. Their diverse biological activities, particularly in the areas of anti-HIV, anticancer, and anti-inflammatory research, have established them as valuable lead compounds for drug discovery. The synthetic accessibility of the khellactone core allows for extensive structural modifications, enabling the optimization of their pharmacological profiles. This technical guide provides a solid foundation for researchers to further explore the therapeutic applications of khellactones and to design novel derivatives with improved efficacy and safety. The detailed experimental protocols and signaling pathway diagrams serve as practical resources to facilitate ongoing and future research in this exciting field.

References

- 1. Inhibition of transforming growth factor-activated kinase 1 (TAK1) blocks and reverses epithelial to mesenchymal transition of mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EMAN RESEARCH PUBLISHING |Full Text|Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer’s Disease Management [publishing.emanresearch.org]

- 9. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel p38 MAPK docking-groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Constitutive phosphorylation of IkappaBalpha by casein kinase II occurs preferentially at serine 293: requirement for degradation of free IkappaBalpha - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-cis-Khellactone and its Role in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-cis-Khellactone is a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest in the scientific community for its diverse pharmacological activities and its presence in various medicinal plants used in traditional remedies. This technical guide provides a comprehensive overview of this compound, focusing on its traditional medicinal uses, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Traditional Medicine Perspective

This compound is a constituent of several plants historically used in traditional medicine. Notably, it is found in Ammi visnaga, commonly known as khella, and various species of the Peucedanum genus, such as Peucedanum japonicum.

Traditionally, extracts of Ammi visnaga have been used for a variety of ailments. In ancient Egypt, it was employed to treat renal colic and kidney stones.[1][2] Its use extended to the Middle East for conditions like abdominal cramps, mild angina, and respiratory issues such as asthma and bronchitis.[1][2][3] The plant's vasodilatory and muscle relaxant properties were recognized and utilized in these traditional practices.[1][4] Similarly, the roots of Peucedanum japonicum have been used in traditional medicine for treating coughs and colds.[5]

Physicochemical Properties

While this guide focuses on the biological aspects, a basic understanding of the physicochemical properties of this compound is essential for its extraction, formulation, and pharmacokinetic studies. Khellactone derivatives are known for their high lipophilicity, which contributes to good absorption but can also lead to low metabolic stability and poor oral bioavailability.[6]

Biological Activities and Therapeutic Potential

Modern scientific research has begun to validate and elucidate the mechanisms behind the traditional uses of plants containing this compound. The compound and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and anti-HIV effects.

Anti-inflammatory Activity

This compound has shown notable anti-inflammatory properties. It acts as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1] By inhibiting sEH, this compound can increase the levels of EETs, which in turn can downregulate the pro-inflammatory NF-κB transcription factor.[1] Studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-4, IL-6, IL-23, and TNF-α, as well as nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1][7]

Anticancer Activity

The anticancer potential of this compound and its derivatives has been investigated against various cancer cell lines. It has been shown to suppress cell growth and proliferation at lower concentrations and induce programmed cell death at higher concentrations.[2] The cytotoxic effects appear to be more pronounced in cancer cells compared to normal cells, suggesting a degree of selectivity.[2] The primary mechanism of its anticancer action is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[8][9]

Anti-HIV Activity

Derivatives of this compound have emerged as potent inhibitors of the human immunodeficiency virus (HIV). The (3'R,4'R)-(+)-cis-khellactone skeleton, particularly when substituted with two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions, has been identified as an optimal structural moiety for anti-HIV activity.[4] These compounds have demonstrated potent activity against HIV-1 replication in various lymphocyte cell lines.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Anti-inflammatory Activity of cis-Khellactone

| Compound | Assay | Cell Line | IC50 Value | Reference |

| (-)-cis-Khellactone | sEH Inhibition | - | 3.1 ± 2.5 µM | [1] |

Table 2: Anticancer Activity of cis-Khellactone and its Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

| cis-Khellactone | Various cancer cell lines | Cytotoxicity | - | [2] |

| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e) | HEPG-2 (human liver carcinoma) | Cytotoxicity | 6.1–9.2 μM | [8] |

| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e) | SGC-7901 (human gastric carcinoma) | Cytotoxicity | 6.1–9.2 μM | |

| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone derivative (12e) | LS174T (human colon carcinoma) | Cytotoxicity | 6.1–9.2 μM | [9] |

Table 3: Anti-HIV Activity of this compound Derivatives

| Compound | Cell Line | EC50 Value | Reference |

| 3-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | H9 lymphocytes | <5.25 x 10⁻⁵ µM | [4] |

| 4-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | H9 lymphocytes | <5.25 x 10⁻⁵ µM | [4] |

| 5-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | H9 lymphocytes | <5.25 x 10⁻⁵ µM | [4] |

Mechanisms of Action: Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators. This compound can interfere with this process, leading to a reduction in the inflammatory response.

Induction of the Intrinsic Apoptosis Pathway

The anticancer activity of this compound is mediated through the induction of apoptosis, specifically via the intrinsic or mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Experimental Protocols

Detailed, replicable experimental protocols are crucial for the scientific investigation of this compound.

General Methodology for Extraction and Isolation

-

Extraction: The dried and powdered plant material (e.g., roots of Peucedanum japonicum) is extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The fraction containing khellactones (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Purification: Fractions containing the desired compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a promising natural product with a rich history in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its anti-inflammatory, anticancer, and anti-HIV activities, mediated through well-defined signaling pathways, make it an attractive lead compound for drug development.

Future research should focus on several key areas:

-

Optimization of Extraction and Synthesis: Developing efficient and scalable methods for the isolation of this compound from natural sources or through total synthesis is crucial for further preclinical and clinical studies.

-

In Vivo Studies: While in vitro studies have been promising, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in animal models of inflammation, cancer, and HIV.

-

Structure-Activity Relationship (SAR) Studies: Further SAR studies will help in the design and synthesis of more potent and selective derivatives with improved pharmacokinetic profiles.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots - Journal of Natural Products - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Khellactones in Plants: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Khellactones, a class of angular pyranocoumarins, are plant-derived secondary metabolites with significant pharmacological interest, including anti-inflammatory, anti-cancer, and neuroprotective properties. Found predominantly in species of the Apiaceae family, such as Peucedanum praeruptorum and Ammi visnaga, these compounds are synthesized through a specialized branch of the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the khellactone (B107364) biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the decorated khellactone core. It includes available quantitative data, detailed experimental protocols for key analytical and biochemical assays, and visual diagrams of the biosynthetic and regulatory pathways to facilitate further research and exploitation of these valuable natural products.

Introduction to Khellactones

Khellactones are a subgroup of angular pyranocoumarins, characterized by a dihydropyran ring fused to the C-7 and C-8 positions of a coumarin (B35378) backbone. Prominent examples include praeruptorins A, B, and E, which are diesters of a cis-khellactone diol. These compounds are primarily isolated from the roots of Peucedanum praeruptorum, a plant used in traditional Chinese medicine. The biological activities of khellactones have made their biosynthetic pathway a subject of intense research for metabolic engineering and drug development purposes.

The Khellactone Biosynthetic Pathway

The biosynthesis of khellactones is a multi-step process that originates from the shikimate and methylerythritol phosphate (B84403) (MEP) pathways, converging on the formation of the central precursor, umbelliferone (B1683723). Subsequent prenylation, cyclization, and decoration steps lead to the diverse array of khellactone structures observed in nature.

Formation of the Coumarin Core: Umbelliferone Biosynthesis

The journey to khellactones begins with the general phenylpropanoid pathway, which synthesizes the coumarin scaffold.

-

Phenylalanine to p-Coumaric Acid: The pathway initiates with the amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.

-

Activation of p-Coumaric Acid: 4-Coumarate:CoA Ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Ortho-hydroxylation and Lactonization: The critical step for coumarin formation is the ortho-hydroxylation of p-coumaroyl-CoA at the C2 position, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) . This hydroxylation leads to an unstable intermediate that undergoes spontaneous intramolecular cyclization (lactonization) to form the coumarin ring of umbelliferone (7-hydroxycoumarin).

Caption: Biosynthesis of the precursor umbelliferone from L-phenylalanine.

Formation of the Angular Pyranocoumarin (B1669404) Skeleton

The formation of the characteristic angular dihydropyran ring of khellactones from umbelliferone involves two key enzymatic steps: C8-prenylation and oxidative cyclization.

-

C8-Prenylation: A membrane-bound prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group from the MEP pathway to the C8 position of umbelliferone. This regiospecific prenylation is a crucial branching point, directing the pathway towards angular, rather than linear, coumarins. The product of this reaction is osthenol (B192027) . In Peucedanum praeruptorum, specific UbiA-type prenyltransferases, such as PpPT1, have been identified as responsible for this step[1].

-